Product packaging for Dimethyl-(2-methyl-piperidin-3-YL)-amine(Cat. No.:)

Dimethyl-(2-methyl-piperidin-3-YL)-amine

Cat. No.: B13206015
M. Wt: 142.24 g/mol
InChI Key: FRKBRPAKOHHAKF-UHFFFAOYSA-N
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Description

Dimethyl-(2-methyl-piperidin-3-yl)-amine is a chemical compound featuring a piperidine ring core, which is a common structural motif in medicinal chemistry. This compound serves as a versatile building block and synthetic intermediate in organic synthesis and drug discovery projects. Piperidine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. They are frequently explored in the structure-based design of novel therapeutic agents, such as renin inhibitors for treating cardiovascular conditions . Furthermore, research into substituted piperidines has identified compounds with various pharmacological properties, including antiarrhythmic and antiserotonin effects . The structural features of this amine, specifically the dimethylamino group and the methyl substituent on the piperidine ring, make it a valuable scaffold for constructing more complex molecules and for investigating structure-activity relationships (SAR) . Its application is primarily in the development of new active pharmaceutical ingredients (APIs). This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B13206015 Dimethyl-(2-methyl-piperidin-3-YL)-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N,2-trimethylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-7-8(10(2)3)5-4-6-9-7/h7-9H,4-6H2,1-3H3

InChI Key

FRKBRPAKOHHAKF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)N(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl 2 Methyl Piperidin 3 Yl Amine and Its Analogs

Convergent and Divergent Synthetic Routes

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical step in the synthesis of Dimethyl-(2-methyl-piperidin-3-YL)-amine. Several powerful methodologies have been developed for this purpose, including intramolecular cyclization, catalytic hydrogenation of pyridine (B92270) precursors, and aldol (B89426) condensation strategies.

Intramolecular cyclization represents a powerful strategy for the stereocontrolled synthesis of substituted piperidines. nih.gov One notable approach is the reductive hydroamination/cyclization cascade of alkynes. nih.gov This method involves an acid-mediated functionalization of an alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed, where phenylsilane (B129415) promotes the formation and reduction of an imine, initiating cyclization and subsequent reduction of a piperidinone intermediate. nih.gov

Another versatile method is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes, catalyzed by rhodium complexes, to yield 3-arylpiperidines. berkeley.edu This approach offers a distinct regioselectivity compared to methods catalyzed by other metals. berkeley.edu Furthermore, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized piperidines through an oxidative cyclization process. nih.gov

Cyclization StrategyKey Features
Reductive Hydroamination of AlkynesAcid-mediated, proceeds via enamine and iminium ion intermediates. nih.gov
Iron-Catalyzed Reductive AminationUtilizes phenylsilane for imine formation and reduction. nih.gov
Rhodium-Catalyzed HydroaminationAnti-Markovnikov regioselectivity for the synthesis of 3-arylpiperidines. berkeley.edu
Copper-Promoted CarboaminationOxidative cyclization of unactivated olefins. nih.gov

The catalytic hydrogenation of pyridine derivatives is a widely employed and effective method for the synthesis of piperidines. nih.govrsc.org This approach often starts with a substituted pyridine that already contains the necessary substituents for the final product. nih.gov

Asymmetric Hydrogenation: The development of asymmetric hydrogenation methods allows for the synthesis of chiral piperidines, which are of significant interest in medicinal chemistry. dicp.ac.cnnih.govresearchgate.net Rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts using a chiral primary amine under reducing conditions is a notable example. dicp.ac.cnresearchgate.net This method can introduce chirality to the piperidine ring without the need for a chiral catalyst or hydrogen gas. dicp.ac.cn Another strategy involves the use of chiral auxiliaries on the pyridine ring, followed by hydrogenation and subsequent removal of the auxiliary. liverpool.ac.uk

Palladium-Catalyzed Methods: Palladium-on-carbon (Pd/C) is a cost-effective and highly efficient catalyst for the hydrogenation of the pyridine nucleus under mild conditions. researchgate.net The chemoselectivity of Pd/C catalyzed hydrogenation of pyridinecarbonitriles can be tuned by adjusting the amount of an acidic additive, allowing for the selective preparation of either pyridyl- or piperidylmethylamines. rsc.org Rhodium on carbon has also been shown to be an effective catalyst for the hydrogenation of substituted pyridines. acs.org

Catalyst SystemKey Features
Rhodium-catalyzed Asymmetric Reductive TransaminationInduces chirality using a chiral primary amine. dicp.ac.cnresearchgate.net
Chiral AuxiliariesEnables stereocontrol during hydrogenation. liverpool.ac.uk
Palladium-on-Carbon (Pd/C)Cost-effective, efficient under mild conditions, tunable chemoselectivity. researchgate.netrsc.org
Rhodium on CarbonEffective for hydrogenating various substituted pyridines. acs.org

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. libretexts.orgwikipedia.org While not a direct method for piperidine ring formation in the context of this compound, intramolecular aldol reactions of dicarbonyl compounds are a key strategy for the synthesis of five- and six-membered rings. chemistrysteps.com This reaction involves the deprotonation of an α-carbon of one carbonyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other group within the same molecule. chemistrysteps.com The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This strategy is particularly useful for constructing cyclic scaffolds that can be further elaborated into piperidine derivatives.

Installation of Methyl and Dimethylamino Moieties

Following the construction of the piperidine ring, the next critical step is the installation of the methyl group at the 2-position and the dimethylamino group at the 3-position.

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is particularly relevant for installing the dimethylamino group. researchgate.net This two-step process typically involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.netnih.gov

For the synthesis of this compound, a precursor such as 2-methyl-piperidin-3-one would be reacted with dimethylamine (B145610) to form an enamine or iminium ion, followed by reduction with a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. acs.org A significant advantage of modern reductive amination protocols is the ability to perform the reaction in a one-pot fashion, where the imine formation and reduction occur concurrently. nih.gov The double reductive amination of dicarbonyl compounds is a powerful tool for the direct synthesis of the piperidine skeleton. chim.it

Recent advancements have introduced trichlorosilane (B8805176) with a catalytic amount of dimethylformamide (DMF) for the reduction of aldimines generated in situ, offering high chemoselectivity and tolerance of various functional groups. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for introducing the dimethylamino group onto a pre-existing 2-methylpiperidine (B94953) scaffold. This approach typically involves the reaction of a piperidine derivative bearing a suitable leaving group at the C-3 position with dimethylamine or a synthetic equivalent.

The efficiency of these reactions is contingent on several factors, including the nature of the leaving group, the solvent, and the reaction temperature. Common leaving groups include halides (Cl, Br, I) and sulfonates (e.g., tosylate, mesylate). For instance, studies on analogous 3-halogenocyclohex-2-enones reacting with piperidine have shown that such substitutions are generally free from side reactions and that the choice of solvent (e.g., ethanol (B145695) vs. dimethylformamide) can have a modest impact on reaction rates. rsc.org The reactivity order is typically I > Br > Cl. The reaction of a 3-halo-2-methylpiperidine precursor with dimethylamine would proceed via an SN2 mechanism, leading to the desired product. To prevent N-alkylation of the piperidine ring nitrogen, it is often necessary to use an N-protected piperidine derivative, with the protecting group being removed in a subsequent step.

PrecursorNucleophileLeaving GroupSolventTypical ConditionsProduct
N-Boc-3-bromo-2-methylpiperidineDimethylamineBrTHFRoom Temp to 60°CN-Boc-Dimethyl-(2-methyl-piperidin-3-YL)-amine
N-Cbz-3-tosyloxy-2-methylpiperidineDimethylamineOTsDMF80 - 100°CN-Cbz-Dimethyl-(2-methyl-piperidin-3-YL)-amine

This table presents hypothetical reaction conditions based on general principles of nucleophilic substitution reactions on piperidine rings.

Direct Alkylation Methods

Direct alkylation provides a more convergent approach, starting from 3-amino-2-methylpiperidine. The target compound can be synthesized by the direct N-methylation of the primary amino group at the C-3 position.

A classical method for this transformation is the Eschweiler-Clarke reaction, which involves treating the primary amine with an excess of formaldehyde (B43269) and formic acid. This reductive amination process is known for its high yields and chemoselectivity, typically leading to exhaustive methylation without affecting the secondary amine of the piperidine ring under controlled conditions.

Alternatively, direct alkylation can be achieved using alkylating agents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base to scavenge the acid produced. However, this method carries the risk of over-alkylation, potentially leading to the formation of a quaternary ammonium (B1175870) salt at the C-3 amino group or N-alkylation of the piperidine ring itself if it is unprotected.

More recent and sustainable methods involve the direct N-alkylation of unprotected amino groups using alcohols, such as methanol, in the presence of a suitable catalyst. nih.gov This "borrowing hydrogen" methodology is highly atom-economical, producing water as the only byproduct. nih.gov

Starting MaterialReagentsMethodKey Features
3-Amino-2-methylpiperidineFormaldehyde, Formic AcidEschweiler-Clarke ReactionHigh yield, selective dimethylation
3-Amino-2-methylpiperidineMethyl Iodide, K₂CO₃Direct AlkylationRisk of over-alkylation
3-Amino-2-methylpiperidineMethanol, Ru-catalystCatalytic N-alkylationAtom-economical, green method. nih.gov

This table summarizes common direct alkylation methods applicable to the synthesis of the target compound.

Multi-step Synthesis Design and Optimization

The construction of the this compound scaffold often necessitates a multi-step synthetic sequence, especially when precise stereochemical control is required. A common strategy involves the synthesis of a substituted pyridine precursor followed by reduction of the aromatic ring.

For example, a synthesis could commence with a 2-methyl-3-nitropyridine. Catalytic hydrogenation can simultaneously reduce the nitro group to a primary amine and the pyridine ring to a piperidine. This process, however, often yields a mixture of cis and trans diastereomers. Subsequent direct N-methylation of the amino group, as described in section 2.1.2.3, would complete the synthesis.

Stereoselective Synthesis and Chiral Resolution

The presence of two adjacent stereocenters (at C-2 and C-3) in this compound means that four possible stereoisomers exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The synthesis of a single, desired stereoisomer requires sophisticated stereoselective methods or efficient resolution techniques.

Diastereoselective and Enantioselective Approaches

The development of stereoselective routes to substituted piperidines is a well-established field. electronicsandbooks.com Enantioselective synthesis of piperidines can be achieved through various strategies, including asymmetric cyclization reactions. For instance, an enantioselective copper-catalyzed cyclizative aminoboration of hydroxylamine (B1172632) esters can produce cis-2,3-disubstituted piperidines with high yields and excellent enantioselectivity. nih.gov Applying such a methodology could potentially construct the 2-methyl-3-amino piperidine core with defined stereochemistry.

Another powerful approach is the asymmetric hydrogenation of suitably substituted pyridinium salts using chiral catalysts. This method can directly generate chiral cis-2,3-disubstituted piperidines, although the substrate scope can sometimes be limited. nih.gov The diastereoselectivity (the preference for cis vs. trans isomers) is often controlled by the steric and electronic nature of the substituents and the reaction conditions.

MethodPrecursor TypeCatalyst/ReagentStereochemical OutcomeReference
Asymmetric Cyclizative AminoborationAlkene with hydroxylamine esterCopper-chiral ligand complexHigh ee for cis-2,3-disubstituted piperidines nih.gov
Asymmetric HydrogenationSubstituted Pyridinium SaltChiral Iridium or Rhodium catalystHigh de and ee for cis-piperidines nih.gov
Diastereoselective ReductionN-protected 2-methyl-3-oxopiperidineStereoselective reducing agent (e.g., L-Selectride)Controlled formation of cis or trans amino alcohol precursor whiterose.ac.uk

This table shows examples of stereoselective methods for synthesizing substituted piperidines.

Chiral Auxiliary and Chiral Catalyst Applications

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom to control the diastereoselective functionalization of the ring. For example, employing D-arabinopyranosylamine as a chiral auxiliary has enabled the successful enantioselective synthesis of various piperidine alkaloids through domino reactions that yield N-glycosyl dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent modifications, such as conjugate additions or enolate alkylations, can introduce substituents at various positions with excellent stereocontrol. researchgate.net

Similarly, chiral catalysts can be used to create the desired stereocenters enantioselectively. Organocatalysis, for instance, has been used for the enantioselective synthesis of 3-amino piperidines through proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination and cyclization. researchgate.net This approach allows for the highly enantioselective introduction of the amino group. researchgate.net

Methods for Chiral Splitting and Enantiomeric Enrichment

When a stereoselective synthesis is not feasible or results in a mixture of stereoisomers, chiral resolution is employed to separate them.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid, mandelic acid) or sulfonic acid (e.g., camphorsulfonic acid). google.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated by treatment with a base.

Kinetic Resolution: This technique relies on the differential rate of reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. For piperidine derivatives, methods such as catalytic kinetic resolution via enantioselective acylation using chiral hydroxamic acids have proven effective. nih.gov Another approach is kinetic resolution by deprotonation using a chiral base system, such as n-BuLi and (-)-sparteine, which selectively deprotonates one enantiomer, allowing it to be functionalized while the other remains unreacted. whiterose.ac.ukacs.org This method can provide both the recovered starting material and the product in high enantiomeric excess. acs.org

Enantiomeric Enrichment: If a reaction yields a product with moderate enantiomeric excess, enrichment can be achieved. Recrystallization of the product or its diastereomeric salts can often improve the enantiomeric purity. whiterose.ac.uk For example, the hydrochloride salt of a piperidine derivative obtained with a 94:6 enantiomeric ratio (er) was recrystallized to achieve an er of 99:1. whiterose.ac.uk

MethodDescriptionChiral Agent ExampleApplicability
Classical ResolutionFormation and separation of diastereomeric salts(S)-(+)-Camphorsulfonic acidSeparation of racemic 3-amino-2-methylpiperidine
Kinetic ResolutionEnantioselective reaction of one enantiomerChiral base (e.g., (-)-sparteine) or enzymeSeparation of racemic piperidine precursors
Enantiomeric EnrichmentImprovement of enantiomeric purityRecrystallizationPurification of partially resolved mixtures

This table outlines common methods for the chiral resolution and enrichment of piperidine derivatives.

Protective Group Chemistry in Complex Amine Synthesis

In the synthesis of complex molecules such as this compound and its analogs, which contain multiple reactive sites, the strategic use of protecting groups is indispensable. bham.ac.uk A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, allowing for chemical transformations to be carried out selectively at other positions within the molecule. organic-chemistry.org Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions with electrophilic reagents or acidic conditions employed in subsequent synthetic steps. bham.ac.ukorganic-chemistry.org The process involves introducing the protecting group, performing the desired reaction(s) on the rest of the molecule, and then removing the protecting group to restore the original amine functionality. bham.ac.uk The selection of an appropriate protecting group is critical; it must be stable under a variety of reaction conditions and easily removable in high yield without affecting other parts of the molecule. bham.ac.ukorganic-chemistry.org Carbamates are among the most popular and effective choices for protecting amines, as they are readily installed, inert to many reagents, and can be removed under specific, often mild, conditions. organic-chemistry.orgmasterorganicchemistry.com

Selection and Application of Amine Protecting Groups

The tert-butyloxycarbonyl (Boc) group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com It is known for its robust stability under basic, hydrogenolytic, and various nucleophilic conditions, making it a versatile choice for many synthetic routes. researchgate.net Its primary lability is towards strong acids, such as trifluoroacetic acid (TFA), which cleanly cleaves the group to release the free amine, carbon dioxide, and tert-butyl cation. masterorganicchemistry.com

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, is another cornerstone of amine protection. masterorganicchemistry.com It is applied using benzyl (B1604629) chloroformate. The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., using H₂ with a palladium-on-carbon catalyst), a process that is mild and highly selective. masterorganicchemistry.comiris-biotech.de

The 9-fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable in strategies requiring very mild deprotection conditions. masterorganicchemistry.com It is stable to acidic and hydrogenolytic conditions but is specifically cleaved by bases, most commonly a solution of piperidine in dimethylformamide (DMF). masterorganicchemistry.comresearchgate.netwikipedia.org This base-lability makes it orthogonal to both Boc and Cbz groups. organic-chemistry.org

The selection process for a protecting group must consider the stability of the entire molecule. For instance, in the synthesis of complex piperidines, enzymatic cascades have been designed to tolerate bulky protecting groups like Cbz, enabling the direct formation of protected intermediates suitable for further chemical steps. rsc.org

Table 1: Common Amine Protecting Groups

Protecting GroupAbbreviationInstallation ReagentStable ToLabile To (Deprotection Condition)
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Base, Hydrogenation, NucleophilesStrong Acid (e.g., Trifluoroacetic Acid, HCl) masterorganicchemistry.com
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Acid, BaseCatalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comiris-biotech.de
9-FluorenylmethoxycarbonylFmoc9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Acid, HydrogenationBase (e.g., 20% Piperidine in DMF) masterorganicchemistry.comwikipedia.org
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Acid, BasePalladium(0) catalysts (e.g., Pd(PPh₃)₄) wikipedia.org
NosylNs2-Nitrobenzenesulfonyl chlorideAcidThiolates (e.g., thiophenol with base) nih.gov

Chemical Reactivity and Reaction Mechanisms of Dimethyl 2 Methyl Piperidin 3 Yl Amine

Oxidation Reactions and Pathways

Oxidation of Dimethyl-(2-methyl-piperidin-3-YL)-amine can occur at either the nitrogen of the piperidine (B6355638) ring or the exocyclic dimethylamino group. The specific products formed are dependent on the oxidizing agent used and the reaction conditions.

The oxidation of tertiary amines, such as those present in this compound, can lead to a variety of products. The primary products of N-oxidation are N-oxides. In this specific molecule, oxidation could potentially yield two different N-oxide products, one at the piperidine nitrogen and one at the dimethylamino nitrogen. The formation of these N-oxides is a common reaction for tertiary amines when treated with oxidizing agents.

Further oxidation, particularly under stronger conditions or with different types of oxidants, can lead to more complex product mixtures. This can include dealkylation, where one of the methyl groups from the dimethylamino moiety is removed, or even ring-opening products under harsh conditions. The steric hindrance from the 2-methyl group on the piperidine ring may influence the accessibility of the ring nitrogen to the oxidizing agent, potentially favoring oxidation at the less hindered exocyclic dimethylamino group.

Table 1: Potential Oxidation Products of this compound

Product NameSite of OxidationPotential Oxidizing Agent
1-(Dimethylamino)-2-methylpiperidine 1-oxidePiperidine NitrogenHydrogen Peroxide, Peroxy acids
N,N-dimethyl-1-(2-methylpiperidin-3-yl)amine N-oxideDimethylamino NitrogenHydrogen Peroxide, Peroxy acids
N-methyl-1-(2-methylpiperidin-3-yl)amineDimethylamino Nitrogen (Dealkylation)Potassium Permanganate (B83412)

Potassium Permanganate (KMnO4): Potassium permanganate is a strong oxidizing agent that can react with tertiary amines. The reaction of tertiary amines with KMnO4 can be complex and may lead to a mixture of products, including N-oxides and products of oxidative dealkylation. The conditions of the reaction (pH, temperature, solvent) can significantly influence the product distribution. For piperidine derivatives, oxidation can also occur at the carbon atoms of the ring, particularly those adjacent to the nitrogen (the α-carbons). This can lead to the formation of lactams (cyclic amides). However, the specific outcome for this compound would depend on the relative reactivity of the two tertiary amine centers and the carbon atoms of the piperidine ring.

Hydrogen Peroxide (H2O2): Hydrogen peroxide is a milder oxidizing agent commonly used for the selective N-oxidation of tertiary amines to form the corresponding N-oxides. The reaction is typically carried out in a suitable solvent and is often highly efficient. For this compound, treatment with hydrogen peroxide would be expected to yield the N-oxide derivatives. The stereoselectivity of N-oxidation in substituted piperidines can be influenced by the steric environment around the nitrogen atom.

Reduction Reactions and Pathways

The amine functionalities in this compound are in a reduced state. Therefore, reduction reactions would typically target other functional groups if they were present in the molecule.

The tertiary amine groups in this compound are generally stable to reduction under standard conditions. The piperidine ring is a saturated heterocycle and is resistant to cleavage by common reducing agents. The dimethylamino group is also a stable functional group. Therefore, the amine functionalities themselves are not typically reduced further.

Lithium Aluminum Hydride (LiAlH4): Lithium aluminum hydride is a powerful reducing agent used for the reduction of a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles. However, tertiary amines and saturated heterocyclic rings like piperidine are generally unreactive towards LiAlH4. Therefore, treatment of this compound with lithium aluminum hydride is not expected to result in any significant reaction under standard conditions. The compound would likely be recovered unchanged.

Substitution Reactions and Regioselectivity

Substitution reactions on the piperidine ring of this compound are influenced by the existing substituents. The electron-donating nature of the alkyl groups and the amino substituent can affect the reactivity of the ring.

Electrophilic substitution on the piperidine ring is not a common reaction pathway due to the electron-rich nature of the nitrogen atom, which would be the primary site of attack for an electrophile. Nucleophilic substitution reactions would require the presence of a suitable leaving group on the piperidine ring.

The regioselectivity of any substitution reaction would be influenced by both electronic and steric factors. The methyl group at the 2-position creates steric hindrance around the C2 and C6 positions of the piperidine ring. The dimethylamino group at the 3-position is also a bulky substituent. Therefore, reactions are more likely to occur at the less sterically hindered positions of the ring, such as C4 and C5. The relative reactivity of these positions would depend on the specific reaction conditions and the nature of the attacking and leaving groups.

Table 2: Summary of Predicted Reactivity for this compound

Reaction TypeReagentPredicted Outcome
OxidationPotassium PermanganateComplex mixture, potential for N-oxidation, dealkylation, and ring oxidation.
OxidationHydrogen PeroxideN-oxidation to form N-oxides.
ReductionLithium Aluminum HydrideNo significant reaction expected.
Substitution-Dependent on the presence of a leaving group and reaction conditions; regioselectivity influenced by steric hindrance.

Nucleophilic Substitution at Carbon Centers

This compound possesses two nucleophilic nitrogen centers: the endocyclic secondary amine of the piperidine ring and the exocyclic tertiary dimethylamino group. Both nitrogen atoms have a lone pair of electrons, making them capable of participating in nucleophilic substitution reactions with electrophilic carbon centers, such as those in alkyl halides.

The reaction with a primary alkyl halide, for instance, is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this concerted, single-step process, the amine's lone pair attacks the electrophilic carbon, simultaneously displacing the leaving group (e.g., a halide). libretexts.org

A known complication in the alkylation of amines is the potential for multiple substitutions. chemguide.co.ukwikipedia.org The product of the initial alkylation is also an amine and often remains nucleophilic, sometimes even more so than the starting material. masterorganicchemistry.commsu.edu This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org For this compound, reaction with an alkyl halide could lead to alkylation at either the ring nitrogen or the exocyclic nitrogen, followed by further reactions until one or both nitrogens are converted to quaternary ammonium salts. masterorganicchemistry.commsu.edu

Table 1: Expected Reactivity in Nucleophilic Substitution Reactions
ElectrophileExpected Reaction TypePotential Product(s)Notes
Methyl Iodide (CH₃I)Sₙ2 AlkylationQuaternary ammonium saltsReaction is likely to be fast and exhaustive, leading to quaternization of one or both nitrogen atoms. masterorganicchemistry.com
Benzyl (B1604629) Bromide (PhCH₂Br)Sₙ2 AlkylationMono- or di-benzylated ammonium saltsA reactive alkyl halide that readily undergoes substitution with amine nucleophiles. wikipedia.org
Acetyl Chloride (CH₃COCl)Nucleophilic Acyl SubstitutionN-acetylated piperidineThe secondary amine on the piperidine ring is expected to be more reactive towards acylation than the sterically hindered tertiary amine.
Epoxides (e.g., Ethylene Oxide)Ring-OpeningAmino alcoholsThe amine attacks one of the epoxide carbons, leading to a ring-opened product after protonation. wikipedia.org

Electrophilic Substitution on Aromatic Moieties (if applicable to derivatives)

The parent compound, this compound, is an aliphatic heterocyclic amine and does not have an aromatic ring, so it cannot directly undergo electrophilic aromatic substitution.

However, if the piperidine ring were attached to an aromatic moiety, such as a phenyl group (forming an N-phenylpiperidine derivative), the amino group would significantly influence the reactivity of the aromatic ring. The nitrogen atom's lone pair can donate electron density into the aromatic system through resonance, making the ring more nucleophilic and thus "activating" it towards electrophilic attack. wikipedia.org This activating effect is generally strong, making the aromatic ring much more reactive than benzene (B151609) itself. wikipedia.org

Amine groups are powerful ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to the point of attachment. wikipedia.org This is due to the resonance stabilization of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction, where the positive charge can be delocalized onto the nitrogen atom.

It is important to note that under the strongly acidic conditions often used for electrophilic aromatic substitution (e.g., nitration or sulfonation), the amine group would be protonated to form an ammonium ion. wikipedia.orgrsc.org The -NR₂H⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, direct substitution on an aromatic amine derivative often requires careful selection of reaction conditions to avoid extensive protonation. wikipedia.org

Factors Governing Regioselectivity and Stereospecificity

Regioselectivity: In reactions involving this compound, regioselectivity is primarily concerned with which of the two nitrogen atoms acts as the nucleophile. Several factors would influence this:

Steric Hindrance: The piperidine ring nitrogen is adjacent to a methyl group at the C2 position. This steric bulk is expected to hinder the approach of electrophiles to the ring nitrogen compared to the more accessible exocyclic dimethylamino group. masterorganicchemistry.com Therefore, for sterically demanding electrophiles, reaction at the dimethylamino group might be favored.

Basicity/Nucleophilicity: In general, the nucleophilicity of amines correlates with their basicity. The piperidine nitrogen is a secondary amine, while the exocyclic one is tertiary. Alkyl groups are electron-donating, which increases electron density on the nitrogen and enhances basicity. However, steric factors can reduce the nucleophilicity of tertiary amines compared to secondary amines, despite potentially higher basicity. masterorganicchemistry.com The specific reaction conditions, particularly the solvent, can also influence the relative nucleophilicity of the two centers. researchgate.net

Stereospecificity: The compound has two chiral centers at the C2 and C3 positions of the piperidine ring. This inherent chirality will influence the stereochemical outcome of subsequent reactions.

Diastereoselectivity: When the amine reacts with an electrophile to create a new stereocenter, the formation of diastereomers is possible. The existing stereochemistry of the piperidine ring will direct the incoming reagent to one face of the molecule over the other, leading to a preference for one diastereomer. This is known as substrate-controlled stereoselectivity. For instance, in an alkylation reaction, the electrophile will approach from the least sterically hindered face, which is determined by the conformation of the piperidine ring and the relative orientation of its substituents. nih.gov

Conformational Control: Piperidine rings typically adopt a chair conformation to minimize steric strain. wikipedia.org The substituents (the methyl group at C2 and the dimethylamino group at C3) will have preferred axial or equatorial positions. This preferred conformation will dictate the trajectory of an approaching electrophile, thereby influencing the stereochemical outcome of the reaction.

Mechanistic Elucidation of Key Transformations

Reaction Intermediates and Transition States

The mechanisms of reactions involving this compound are expected to involve several key types of intermediates and transition states.

Nucleophilic Acyl Substitution: Reaction with a carbonyl compound, such as an acyl chloride or an aldehyde, would proceed through a tetrahedral intermediate . The amine's lone pair attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a transient species with a negatively charged oxygen and a positively charged nitrogen. This intermediate then collapses, reforming the carbonyl bond and expelling a leaving group (in the case of acyl substitution) or undergoing proton transfer (in the case of addition to an aldehyde).

Radical Reactions: While less common for amines themselves, radical intermediates can be involved in certain transformations. For example, the Hofmann-Löffler reaction, which can be used to synthesize piperidines, proceeds through a nitrogen-centered radical cation intermediate generated from an N-haloamine under acidic conditions. wikipedia.org This radical can then abstract a hydrogen atom intramolecularly, leading to a carbon-centered radical which is subsequently functionalized. wikipedia.org

Kinetic and Thermodynamic Considerations

The outcome and rate of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetic Control: This refers to reactions where the product distribution is determined by the relative rates of the possible reaction pathways. The product that is formed fastest will be the major product. Sₙ2 reactions are classic examples of kinetically controlled processes. libretexts.org The rate of nucleophilic attack by the amine is influenced by:

Activation Energy (Ea): Steric hindrance around a nucleophilic center increases the activation energy of the transition state, slowing the reaction rate. masterorganicchemistry.com Thus, the reaction at the less hindered dimethylamino group might be kinetically favored over the reaction at the 2-methyl-substituted ring nitrogen.

Temperature: Lower reaction temperatures generally favor the kinetically controlled product.

Nucleophilicity: The intrinsic nucleophilicity of the two nitrogen centers will directly impact the rate constants for their respective reactions.

Thermodynamic Control: This applies when reaction products can interconvert under the reaction conditions, leading to an equilibrium. The major product will be the most stable one, regardless of how fast it was formed.

Product Stability: The relative stability of the potential products determines the final product ratio at equilibrium. For example, in a reversible alkylation, the thermodynamically favored product would be the most stable ammonium salt. Factors influencing stability include steric strain and electronic effects within the product molecule.

Reaction Enthalpy (ΔH): Amine alkylation reactions are typically exothermic. researchgate.net The formation of the ammonium salt product is an energetically favorable process.

Reaction Entropy (ΔS): The association of two molecules (amine and alkyl halide) into one (the ammonium salt) generally leads to a decrease in entropy. Negative entropies of activation are often observed in substitution reactions involving amines. nih.gov

Table 2: Factors Influencing Kinetic and Thermodynamic Outcomes
FactorKinetic Effect (Rate)Thermodynamic Effect (Equilibrium)
TemperatureHigher temperature increases the rate of all reactions (Arrhenius equation).Higher temperature favors the less stable (thermodynamic) product in reversible reactions. May favor elimination over substitution. researchgate.net
SolventPolar aprotic solvents (e.g., acetonitrile) are ideal for Sₙ2 reactions. Polar protic solvents can solvate the amine, potentially reducing nucleophilicity. researchgate.netSolvation of reactants and products can shift the equilibrium position.
Steric HindranceIncreases activation energy, significantly slowing the reaction rate (e.g., attack at the hindered ring N vs. the exocyclic NMe₂). masterorganicchemistry.comProducts with high steric strain are less stable and disfavored at equilibrium.
Leaving Group AbilityA better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) leads to a faster reaction rate. nih.govDoes not directly affect the equilibrium position but allows equilibrium to be reached faster.

Structural Elucidation and Conformational Analysis of Dimethyl 2 Methyl Piperidin 3 Yl Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the compound's two-dimensional structure, confirming its molecular formula, and providing insights into its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers (C2 and C3), leading to diastereotopic protons within the piperidine (B6355638) ring. The signals for ring protons would likely appear as complex multiplets, making straightforward interpretation challenging. libretexts.org However, key signals would allow for structural confirmation. The six protons of the N,N-dimethylamino group would likely appear as a singlet, integrating to 6H, in a region characteristic for such groups (typically δ 2.2-2.6 ppm). The C2-methyl group would present as a doublet (integrating to 3H) due to coupling with the adjacent proton at C2. The protons on the piperidine ring would resonate in the approximate range of δ 1.5-3.5 ppm. The relative stereochemistry (cis vs. trans) of the methyl and dimethylamino groups significantly influences the chemical shifts and coupling constants of the ring protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to each unique carbon atom in the molecule (C8H18N2). The chemical shifts provide information about the electronic environment of each carbon. The two carbons of the N,N-dimethylamino group would appear around δ 40-50 ppm. The carbons of the piperidine ring are expected to resonate between δ 20-65 ppm, with the carbons bearing the nitrogen (C2 and C6) appearing more downfield. acs.orgresearchgate.net The C2-methyl carbon signal would be found at a higher field, typically in the δ 15-25 ppm range. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning each proton and carbon signal and confirming the connectivity of the entire molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dimethyl-(2-methyl-piperidin-3-YL)-amine Predicted values are based on typical ranges for similar structural motifs.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
N(CH₃)₂ 2.2 - 2.6 Singlet (s) 40 - 50
C2-CH₃ 1.0 - 1.3 Doublet (d) 15 - 25

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, the FTIR spectrum would be dominated by absorptions corresponding to its aliphatic amine structure.

Key expected vibrational modes include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the piperidine ring and methyl groups.

C-N Stretching: Medium to weak absorptions in the 1000-1250 cm⁻¹ range, corresponding to the stretching vibrations of the C-N bonds of the tertiary dimethylamino group and the cyclic tertiary amine. nih.gov

CH₂ and CH₃ Bending: Characteristic bending (scissoring and rocking) vibrations for methylene (B1212753) (CH₂) and methyl (CH₃) groups are expected in the 1350-1470 cm⁻¹ region. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the tertiary nature of both amine groups. rsc.org

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³) 2850 - 3000 Strong
C-H Bend (CH₂, CH₃) 1350 - 1470 Medium

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C8H18N2), High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), would confirm the exact mass of the protonated molecule [M+H]⁺.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is dictated by the stability of the resulting carbocations. The "nitrogen rule" applies here; since the molecule has an even number of nitrogen atoms (two), its nominal molecular weight is expected to be an even number (142 g/mol ). The molecular ion peak (M⁺) in cyclic amines is typically observable. whitman.eduwhitman.edu

The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, several alpha-cleavage pathways are possible:

Loss of the largest alkyl group from the carbon alpha to the ring nitrogen is a common fragmentation pathway for cyclic amines. whitman.edu

Cleavage adjacent to the dimethylamino group could lead to the formation of a stable iminium ion.

Ring fragmentation can also occur, yielding a mixture of product ions. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Species Calculated m/z (Monoisotopic) Technique Notes
C₈H₁₈N₂ 142.1470 EI-MS Molecular Ion (M⁺)
C₈H₁₉N₂⁺ 143.1548 ESI-HRMS Protonated Molecule [M+H]⁺

Raman spectroscopy provides information on molecular vibrations that is complementary to IR spectroscopy. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For a largely aliphatic molecule like this, the Raman spectrum would clearly show the C-H and C-C skeletal vibrations. It can be particularly useful for studying the symmetric vibrations of the carbon skeleton, which may be weak in the IR spectrum. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. diamond.ac.ukwikipedia.org If a suitable single crystal of this compound or one of its salts can be grown, this method can provide unambiguous information on:

Bond lengths and angles.

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry (cis or trans) of the substituents.

The absolute configuration if a chiral resolving agent is used or if anomalous dispersion is measured. excillum.com

This technique yields a detailed electron density map from which a three-dimensional model of the molecule can be built. libretexts.org

Obtaining a high-quality single crystal suitable for X-ray diffraction is a critical prerequisite. libretexts.org For a small, relatively polar amine, several techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is allowed to evaporate slowly over days or weeks, gradually increasing the concentration until crystals form.

Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystal growth.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is cooled slowly, causing crystallization.

Salt Formation: Amines often form crystalline salts more readily than the free base. researchgate.net Reacting the compound with an acid (e.g., hydrochloric acid, tartaric acid) can yield a salt that may have better crystallization properties. googleapis.comgoogle.com

Computational Chemistry Studies on Dimethyl 2 Methyl Piperidin 3 Yl Amine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the molecular structure, reactivity, and properties of chemical compounds. For a molecule like Dimethyl-(2-methyl-piperidin-3-YL)-amine, these methods could provide invaluable insights.

Density Functional Theory (DFT) Methods (e.g., B3LYP)

Density Functional Theory (DFT) has become a popular method for computational studies due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for a broad range of chemical systems. In a hypothetical study of this compound, B3LYP would likely be employed to calculate the electronic structure and energetic properties of the molecule.

Selection and Impact of Basis Sets (e.g., 6-31G(d,p))

The choice of a basis set is crucial in quantum chemical calculations as it dictates the flexibility and accuracy of the atomic orbital representation. The 6-31G(d,p) basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on both heavy (d) and hydrogen (p) atoms. This level of theory is generally considered a good starting point for obtaining reliable geometries and electronic properties for organic molecules such as this compound. A larger basis set could offer higher accuracy at a greater computational expense.

Geometry Optimization and Energy Minimization

A critical step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the global minimum on the potential energy surface. For this compound, this would involve starting with an initial guess of the molecular structure and using an algorithm to adjust the atomic coordinates until the forces on each atom are close to zero, thus finding a stable, low-energy conformation. This process would be essential to accurately predict other molecular properties.

Vibrational Frequency Analysis and Spectroscopic Prediction

Following a successful geometry optimization, a vibrational frequency analysis would typically be performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. For this compound, this analysis would provide theoretical vibrational modes corresponding to the stretching and bending of its various chemical bonds, which could then be compared with experimental spectroscopic data if it were available.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and chemical behavior.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. A computational study on this compound would calculate the energies of these orbitals and visualize their spatial distribution to understand the reactive sites of the molecule.

Comprehensive Search Reveals Scarcity of

A thorough and extensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific computational chemistry research focused on the compound this compound. Despite targeted searches for data pertaining to its electronic structure, reactivity, and conformational behavior, no dedicated studies were identified that would allow for a detailed analysis as requested.

The investigation sought scholarly articles and datasets related to the following areas of computational chemistry for this compound:

Electrostatic Potentials and Charge Distribution

Reactivity Descriptors (Fukui Functions, Chemical Hardness/Softness)

Molecular Mechanics and Dynamics Simulations

Conformational Sampling and Energy Landscapes

Quantitative Structure-Activity Relationship (QSAR) Studies

While general methodologies and studies on analogous or isomeric compounds are present in the literature, the specific data required to construct a detailed and scientifically accurate article on this compound itself are not available. Generating content on the specified topics without supporting research would compromise the principles of scientific accuracy.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and in-depth analysis for each of the specified sub-sections due to the absence of primary research on this particular molecule. Further computational studies would need to be performed by researchers to generate the necessary data to populate such an article.

Molecular Recognition Studies of Dimethyl 2 Methyl Piperidin 3 Yl Amine

Non-covalent Interactions in Molecular Recognition

Non-covalent interactions are fundamental to the structure and function of biological macromolecules and the binding of ligands. In the context of Dimethyl-(2-methyl-piperidin-3-YL)-amine, these forces dictate its affinity and selectivity for its binding partners.

The piperidine (B6355638) ring of this compound contains a secondary amine (N-H) group that can act as a hydrogen bond donor. The nitrogen atom itself can also serve as a hydrogen bond acceptor. Additionally, the various carbon-hydrogen (C-H) bonds in the molecule, particularly those adjacent to nitrogen atoms, can participate in weaker C-H···O or C-H···N hydrogen bonds. researchgate.net

In a crystalline state, substituted piperidine rings are known to form chains and sheets through N-H···N or N-H···O hydrogen bonds. researchgate.neted.ac.uk For instance, in tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate, N-H···O and C-H···O hydrogen bonds connect molecules into ribbons. researchgate.net

Table 1: Potential Hydrogen Bond Interactions of this compound

DonorAcceptorInteraction TypeTypical Distance (Å)
Piperidine N-HOxygen (e.g., from a receptor)Strong1.8 - 2.2
Piperidine N-HNitrogen (e.g., from a receptor)Moderate2.0 - 2.5
C-H (adjacent to N)Oxygen (e.g., from a receptor)Weak2.2 - 2.8
C-H (adjacent to N)Nitrogen (e.g., from a receptor)Weak2.4 - 3.0

Van der Waals forces, although weak individually, collectively contribute significantly to the binding affinity, especially in hydrophobic pockets of a receptor. quora.comstackexchange.com The methyl group on the piperidine ring and the two methyl groups on the exocyclic amine of this compound, along with the aliphatic portions of the piperidine ring, can engage in favorable van der Waals contacts and hydrophobic interactions with nonpolar residues of a target protein. nih.gov These interactions are driven by the entropic gain from the release of ordered water molecules from the nonpolar surfaces of both the ligand and the receptor upon binding. stackexchange.com

The nitrogen atoms in this compound can be protonated at physiological pH, leading to a positive charge. This allows for strong electrostatic or charge-charge interactions with negatively charged residues, such as aspartate or glutamate (B1630785), in a binding site. arabjchem.org These interactions are directional and can significantly contribute to the binding energy. The distribution of electron density within the molecule also gives rise to a specific electrostatic potential that guides its interaction with a binding partner. rsc.org

The protonated form of this compound can participate in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a receptor's binding pocket. wikipedia.orgproteopedia.org This interaction involves the electrostatic attraction between the positive charge of the cation and the electron-rich face of the aromatic ring. researchgate.netnih.gov The strength of this interaction can be comparable to that of hydrogen bonds and salt bridges. wikipedia.org While this compound itself lacks an aromatic ring for π-π stacking, this interaction is a crucial consideration for other piperidine derivatives that do possess such features. researchgate.net

Ligand-Target Interactions (Computational and Experimental Aspects)

Computational and experimental methods are vital for understanding the interactions between a ligand like this compound and its biological target.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.net This method involves sampling a large number of possible conformations of the ligand within the binding site and evaluating the "goodness of fit" using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable binding mode. researchgate.net

For piperidine derivatives, docking studies have been instrumental in identifying key interactions. For example, in a study of piperidine derivatives as HDM2 inhibitors, docking revealed crucial interactions with the protein, and the top-scoring molecules had binding energies of -6.639 and -6.305 kcal/mol. researchgate.net In another study on aminoguanidine (B1677879) derivatives, docking was used to understand the interactions with the E. coli FabH-CoA complex, highlighting the importance of hydrogen bonding and hydrophobic interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Receptor

Docking PoseBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-8.5ASP120, TYR80, LEU150Electrostatic, Cation-π, Hydrophobic
2-7.9GLU95, PHE110, VAL145Hydrogen Bond, Cation-π, van der Waals
3-7.2ASP120, TRP75, ILE155Electrostatic, Cation-π, Hydrophobic

This table is for illustrative purposes only as no specific docking studies for this compound were found.

The accuracy of molecular docking is highly dependent on the scoring function used. These functions are designed to approximate the various energetic contributions to binding, including terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. The evaluation of different scoring functions is an active area of research to improve the predictive power of molecular docking simulations. nih.gov

Binding Site Analysis and Hot Spot Identification

Binding site analysis aims to identify the specific region on a receptor molecule where a ligand (in this case, this compound) binds. Computational methods, such as molecular docking, are often employed as a first step. These simulations predict the most likely binding pose of the ligand within the receptor's cavity, minimizing the system's energy.

"Hot spots" are key residues or functional groups within the binding site that contribute most significantly to the binding energy. Identifying these is crucial for understanding the interaction and for designing new molecules with improved binding affinity or selectivity. Experimental techniques like site-directed mutagenesis, where specific amino acids in a protein receptor are replaced, can validate the computationally identified hot spots.

Molecular Recognition Mechanisms and Pathways

This area of study focuses on the dynamic process of binding. It's not just about the final bound state but also how the ligand approaches and enters the binding site. Molecular dynamics (MD) simulations can model these pathways, revealing conformational changes in both the ligand and the receptor that facilitate binding. The primary forces at play in the molecular recognition of an amine would include:

Hydrogen Bonding: The amine groups can act as hydrogen bond donors, and the nitrogen atom can be a hydrogen bond acceptor.

Electrostatic Interactions: The potential positive charge on a protonated amine can interact favorably with negatively charged residues like aspartate or glutamate in a receptor.

Hydrophobic Interactions: The methyl groups on the piperidine ring and the dimethylamino group would likely favor interaction with nonpolar regions of the receptor.

Enantiomeric and Diastereomeric Recognition: A General Framework

Since this compound is a chiral molecule (possessing stereocenters), it can exist as different stereoisomers (enantiomers and diastereomers). Enantiomeric and diastereomeric recognition is the ability of a chiral receptor to bind preferentially to one stereoisomer over another.

Chiral Recognition by Synthetic Receptors

Synthetic receptors are man-made molecules designed to bind specific guests. For chiral recognition, these receptors must also be chiral. nih.gov They create a specific three-dimensional binding cavity that is complementary to the shape and functional group arrangement of only one enantiomer of the guest molecule. nih.gov For an amine guest, a synthetic receptor might contain acidic groups to form strong hydrogen bonds or salt bridges, and aromatic surfaces for CH-π interactions. nih.gov

Circular Dichroism (CD) Spectroscopy in Chirality and Binding Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light. While the amine itself might have a weak CD signal, its binding to a larger chiral receptor (like a protein or a synthetic macrocycle) can induce a significant change in the CD spectrum. nih.govanu.edu.au This "induced CD" signal can be monitored to study the binding event and can provide information about the conformation of the ligand when it is bound. springernature.com Changes in the receptor's own CD signal upon ligand binding can also indicate conformational changes in the host molecule.

Determination of Binding Constants (K_b) and Selectivity Ratios

The strength of the interaction between a ligand and a receptor is quantified by the binding constant (K_b), also known as the association constant (K_a). A higher K_b value indicates a stronger binding affinity. Various techniques can be used to determine K_b, including UV-Vis, fluorescence, or NMR titrations. nih.gov

In a typical titration experiment, the concentration of the guest is systematically increased while the concentration of the host is kept constant. The changes in a measurable physical property (like a proton's chemical shift in NMR) are monitored. These changes are then fitted to a binding isotherm equation to calculate the binding constant.

The selectivity ratio is a measure of how well a chiral receptor distinguishes between two enantiomers. It is calculated as the ratio of the binding constants for the two enantiomers (e.g., K_b(R) / K_b(S)). A high selectivity ratio indicates a high degree of enantioselectivity.

Table 1: Illustrative Data for Binding Constants and Selectivity This table is a hypothetical example based on typical values found in the literature for chiral recognition and does not represent experimental data for this compound.

Receptor Guest Enantiomer Binding Constant (K_b) [M⁻¹] Selectivity Ratio (K_stronger / K_weaker)
Chiral Receptor A (2R,3S)-Isomer 1500 5.0
Chiral Receptor A (2S,3R)-Isomer 300
Chiral Receptor B (2R,3S)-Isomer 850 1.2

NMR Titration for Ligand-Receptor Interaction Mapping

¹H NMR titration is one of the most informative methods for studying host-guest interactions in solution. acs.orgresearchgate.net When a ligand binds to a receptor, the chemical environment of the protons on both molecules changes, leading to shifts in their corresponding signals in the NMR spectrum. researchgate.net

By monitoring these chemical shift changes (Δδ) upon addition of the guest, one can:

Confirm Binding: The observation of shifts is direct evidence of an interaction.

Determine Binding Stoichiometry: A Job plot analysis can reveal the ratio in which the host and guest bind (e.g., 1:1, 1:2).

Calculate Binding Constants: As mentioned above, the magnitude of the chemical shift changes at different guest concentrations can be used to calculate K_b. nih.gov

Map the Interaction Site: Protons on the receptor that are closest to the binding site will typically experience the largest chemical shift changes. This allows researchers to map out the binding interface and identify which parts of the host and guest molecules are interacting. researchgate.net

Derivatization Strategies for Advanced Research Applications of Dimethyl 2 Methyl Piperidin 3 Yl Amine

Functionalization of the Piperidine (B6355638) Ring System

The piperidine ring is a common scaffold in many biologically active compounds, and its functionalization is a well-explored area of synthetic chemistry. researchgate.netnih.gov For Dimethyl-(2-methyl-piperidin-3-YL)-amine, the primary sites for functionalization are the ring nitrogen and the carbon atoms of the skeleton.

The secondary amine of the piperidine ring is a prime target for modification through N-alkylation and N-acylation reactions. These reactions introduce new substituents onto the nitrogen atom, which can significantly alter the compound's physicochemical properties, such as lipophilicity, basicity, and conformational preference.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common methods include reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate or sodium hydride in a suitable solvent such as DMF or acetonitrile. google.comresearchgate.net Another powerful approach is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. More advanced methods utilize borrowing hydrogen or hydrogen autotransfer catalysis with alcohols, catalyzed by iridium or ruthenium complexes, offering a greener alternative to traditional alkylating agents. nih.gov These reactions can be used to introduce a wide variety of alkyl, aryl, or functionalized chains onto the piperidine nitrogen.

N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Acylation is typically achieved using acyl chlorides or anhydrides in the presence of a base. This transformation converts the basic secondary amine into a neutral amide, which can have profound effects on the molecule's biological interactions and properties. The resulting amide can also serve as a handle for further functionalization.

Modification TypeReagents & ConditionsResulting Functional GroupKey References
N-Alkylation Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, MeCN)N-Alkyl piperidine google.com, researchgate.net
Alcohol (R-OH), Catalyst (e.g., Ir or Ru complex), Base (e.g., KOtBu)N-Alkyl piperidine nih.gov
N-Acylation Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine)N-Acyl piperidine (Amide) nih.gov

Direct functionalization of the C-H bonds on the piperidine carbon skeleton is a more advanced strategy that allows for the introduction of substituents at specific positions. nih.gov Catalyst-controlled, site-selective C-H functionalization using rhodium catalysts has been demonstrated for N-protected piperidines. nih.govresearchgate.net The regioselectivity (i.e., which carbon is modified) can be directed by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.gov For instance, different rhodium catalysts can direct the introduction of arylacetate groups to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net

While these methods are often developed on simpler N-protected piperidines, the principles could be adapted for this compound after suitable protection of the ring nitrogen. Such modifications would generate a library of analogs with substituents at various positions, enabling detailed exploration of the molecule's structure-activity landscape. nih.gov

Derivatization for Analytical Detection and Quantification

For the accurate detection and quantification of this compound in complex matrices, derivatization is often necessary to introduce a chromophore or fluorophore, enhancing its response in analytical systems. sci-hub.se

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive analytical technique. Since this compound lacks native fluorescence, pre-column or online derivatization with a fluorescent reagent is required. nih.gov The secondary amine of the piperidine ring is the reactive handle for this purpose.

Several reagents are commonly used to derivatize primary and secondary amines for HPLC-FLD analysis. nih.govthermofisher.com These reagents react under mild conditions to form highly fluorescent products that can be easily separated and detected. nih.gov

Derivatization ReagentAbbreviationTarget Functional GroupDetection MethodKey References
4-chloro-7-nitrobenzofurazanNBD-ClSecondary AmineHPLC-FLD nih.gov
o-phthalaldehyde (with a thiol)OPAPrimary Amine (can be used to remove primary amine interference)HPLC-FLD nih.gov, thermofisher.com
9-fluorenylmethyl chloroformateFMOC-ClSecondary AmineHPLC-FLD thermofisher.com
Dansyl chlorideDNS-ClSecondary AmineHPLC-FLD/UV thermofisher.com
2-Nitro-4-trifluoromethylfluorobenzeneSecondary AmineHPLC-DAD google.com

The derivatization process with a reagent like NBD-Cl typically involves mixing the sample with the reagent in a buffered, basic solution and heating for a specific time to ensure complete reaction before injection into the HPLC system. nih.gov Optimization of reaction parameters such as pH, temperature, and reagent concentration is crucial for achieving reliable and sensitive quantification. nih.gov

Beyond analytical quantification, derivatization can be used to attach spectroscopic tags or labels for various research applications, such as bioorthogonal labeling or paramagnetic spectroscopic analysis. researchgate.netrsc.org By reacting the secondary amine with a bifunctional reagent, a variety of tags can be introduced. For example, a reagent containing an amine-reactive group (like an N-hydroxysuccinimide ester or an isothiocyanate) and a reporter group (like a fluorophore, a biotin (B1667282) tag, or a spin label) could be used. This allows the molecule to be tracked in biological systems or used in biophysical studies to probe molecular interactions.

Synthesis of Advanced Analogs for Structure-Property Relationship Studies

The synthesis of advanced analogs is fundamental to understanding structure-property relationships (SPR) and structure-activity relationships (SAR). nih.govresearchgate.net By systematically modifying the structure of this compound and evaluating the resulting changes in its chemical or biological properties, researchers can identify key structural features responsible for its function. acs.org

The derivatization strategies discussed previously provide the synthetic tools needed to generate a diverse library of analogs.

N-Substitution Analogs: A series of analogs can be created by varying the substituent on the piperidine nitrogen (Section 7.1.1). This could involve a homologous series of N-alkyl groups (methyl, ethyl, propyl, etc.) or the introduction of functionalized chains to probe for specific interactions.

Carbon Skeleton Analogs: Introducing substituents at different positions on the piperidine ring (Section 7.1.2) can explore the steric and electronic requirements around the core scaffold. nih.gov

Side-Chain Analogs: While the primary focus is on the piperidine, modifications to the dimethylamino group on the side chain (e.g., converting it to other dialkylamino groups or a cyclic amine like pyrrolidine (B122466) or piperidine) would also provide valuable SPR data.

These synthetic efforts, combined with subsequent property evaluation, enable the construction of a comprehensive SPR model, guiding the design of new molecules with optimized or novel properties. nih.gov

Systematic Structural Modifications

Systematic structural modifications of the this compound scaffold are crucial for elucidating the key molecular features responsible for its biological activity. These modifications typically involve alterations at the N1-position of the piperidine ring, the 3-amino group, and the 2-methyl group, as well as the introduction of further substituents on the piperidine ring.

The synthesis of 2,3-disubstituted piperidines often begins with appropriately substituted pyridine (B92270) precursors, which can be reduced to the corresponding piperidine. For instance, the hydrogenation of substituted pyridines can yield cis-piperidines. rsc.orgnih.gov Subsequent chemical manipulations can then be employed to introduce further diversity.

N-Alkylation and N-Acylation: The secondary amine at the N1 position of the piperidine ring is a prime site for modification. N-alkylation can be achieved using various alkyl halides in the presence of a base, allowing for the introduction of a wide range of alkyl and substituted alkyl groups. researchgate.net Similarly, N-acylation with acyl chlorides or anhydrides can introduce amide functionalities, which can modulate the electronic and steric properties of the molecule. researchgate.netsemanticscholar.org These modifications can significantly impact the compound's interaction with biological targets.

Modification of the 3-Amino Group: The dimethylamino group at the 3-position is another key handle for derivatization. While direct modification can be challenging, demethylation to the corresponding primary or secondary amine would open up a plethora of synthetic possibilities, including re-alkylation with different substituents or acylation to form various amides.

Stereochemical Considerations: The 2-methyl and 3-amino groups create two stereocenters in the molecule, leading to the possibility of four diastereomers. The relative and absolute stereochemistry of these substituents can profoundly influence biological activity. Enantioselective synthetic methods are therefore critical for accessing stereochemically pure isomers. researchgate.netnih.gov For example, chiral precursors can be utilized to guide the stereochemical outcome of the synthesis. researchgate.net

Modification Site Reaction Type Reagents and Conditions Potential Impact on Properties
N1-PositionN-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)Alteration of basicity, lipophilicity, and steric bulk
N1-PositionN-AcylationAcyl chloride or Anhydride, BaseIntroduction of hydrogen bond acceptors, modulation of electronic properties
C3-Amino GroupN-Demethylation followed by N-Alkylation/AcylationDemethylating agent, then Alkyl halide/Acyl chlorideExploration of SAR at the 3-position, introduction of diverse functional groups
C2-Methyl GroupReplacement with other alkyl groupsRequires de novo synthesis from a different precursorProbing steric requirements at the 2-position
Piperidine RingIntroduction of further substituentsSynthesis from polysubstituted pyridinesFine-tuning of conformational preferences and physicochemical properties

Design of Conformationally Restricted Analogs

The flexibility of the piperidine ring allows it to adopt multiple conformations, which can be a drawback in drug design as only one conformation may be biologically active. The design of conformationally restricted analogs aims to lock the molecule into a specific, bioactive conformation, thereby potentially increasing potency and selectivity while reducing off-target effects.

Bicyclic and Spirocyclic Scaffolds: One effective strategy to restrict the conformational freedom of the piperidine ring is to incorporate it into a bicyclic or spirocyclic system. researchgate.netresearchgate.net For example, bridging the piperidine ring can create rigid scaffolds that mimic specific chair or twist-boat conformations. nih.govresearchgate.net The synthesis of such analogs often involves intramolecular cyclization reactions or starting from pre-existing bicyclic templates. The introduction of a spirocyclic moiety on the piperidine ring has been shown to be a viable strategy in the development of analogs of known therapeutic agents. beilstein-journals.org

Introduction of Sterically Demanding Groups: The conformational equilibrium of the piperidine ring can also be influenced by the introduction of bulky substituents. A substituent will generally prefer an equatorial position to minimize steric strain. The presence of the C2-methyl group in the parent compound already influences the conformational preference of the 3-dimethylamino group. The interplay of steric and electronic effects of different substituents can be used to favor a desired ring conformation. researchgate.net

Incorporation of Unsaturation: Introducing a double bond into the piperidine ring to form a tetrahydropyridine (B1245486) derivative can also serve to reduce conformational flexibility and present the substituents in a more defined spatial arrangement.

The design and synthesis of these conformationally restricted analogs often require sophisticated synthetic strategies and computational modeling to predict the preferred conformations and their potential interactions with biological targets.

Strategy Approach Example Synthetic Method Expected Outcome
Bicyclic AnalogsIntramolecular cyclization to form a bridgeNot specifically found for the target compound, but general methods exist. nih.govRigid scaffold mimicking a specific piperidine conformation.
Spirocyclic AnalogsSynthesis from spirocyclic precursorsConstruction of a cyclopropyl (B3062369) ring prior to piperidine ring formation. beilstein-journals.orgReduced rotational freedom of substituents.
Steric ConstraintsIntroduction of bulky substituentsAlkylation with sterically demanding groups.Shifting the conformational equilibrium towards a preferred isomer.
Ring UnsaturationDehydrogenation or synthesis from dihydropyridine (B1217469) precursorsNot specifically found for the target compound.Planarization of a portion of the ring, restricting substituent orientations.

Applications in Advanced Organic Synthesis and Materials Science Research

Dimethyl-(2-methyl-piperidin-3-YL)-amine as a Building Block in Complex Molecule Synthesis

The inherent chirality and multiple reactive sites within this compound make it a valuable building block for constructing intricate molecular architectures. The piperidine (B6355638) motif is one of the most prevalent heterocycles found in medicines, making novel derivatives highly sought after for drug discovery and development. nih.gov

The substituted piperidine core of this compound serves as a robust scaffold for the synthesis of more complex polyheterocyclic systems. Piperidine derivatives are frequently used in the assembly of diverse molecular frameworks through various ring-forming reactions. nih.gov The presence of both a secondary amine within the ring and an external tertiary amine offers multiple points for synthetic elaboration.

Research on related 2-arylpiperidines has shown their utility in creating structurally diverse polyheterocyclic scaffolds through sequences involving ring-forming reactions and functional group manipulations. nih.gov By analogy, this compound could be employed to generate novel fused or bridged heterocyclic systems. For instance, the secondary amine of the piperidine ring could undergo condensation reactions, while the dimethylamino group could be used to direct metallation or act as a leaving group after quaternization to facilitate further cyclizations.

Table 1: Potential Ring-Forming Reactions Utilizing the this compound Scaffold

Reaction TypeParticipating Functional Group(s)Potential Heterocyclic ProductRationale
Pictet-Spengler ReactionPiperidine Ring (Secondary Amine)Fused Tetrahydro-β-carboline-like structuresReaction with an aldehyde or ketone could lead to cyclization, forming a new fused ring system.
Intramolecular Mannich ReactionBoth Amine GroupsBridged Bicyclic Alkaloid ScaffoldsThe dimethylamino group could be converted to an iminium ion precursor, which could then be attacked intramolecularly by an enol or enolate derived from a substituent attached to the piperidine nitrogen.
Ring-Closing Metathesis (RCM)N-Alkylated PiperidineFused or Spirocyclic Piperidine DerivativesAfter N-alkylation with a diene-containing moiety, RCM can be used to construct additional rings.
Buchwald-Hartwig AminationPiperidine Ring (Secondary Amine)N-Aryl Piperidine HeterocyclesThe secondary amine is a suitable nucleophile for cross-coupling reactions with aryl halides to introduce aromatic complexity. researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net Amines are fundamental components in many classical MCRs, such as the Strecker, Hantzsch, and Ugi reactions. nih.gov

This compound, with its distinct amine functionalities, is a prime candidate for participation in cascade and multi-component reaction sequences. The secondary amine of the piperidine ring can form an enamine or an imine intermediate, which is central to many MCRs. nih.gov This intermediate can then react with other components in the reaction mixture to rapidly build molecular complexity. For example, in a Povarov-type reaction, the piperidine could react with an aldehyde and an activated alkene to construct complex tetrahydroquinoline-fused systems.

The development of three-component cascade reactions involving cyclic ketones, arylamines, and other reagents highlights a strategy where this compound could be utilized to access novel 4,5,6,7-tetrahydro-1H-indoles or related structures. nih.gov

Utilization as a Ligand in Catalysis

The arrangement of nitrogen atoms in this compound suggests its potential as a bidentate or "pincer" type ligand in catalysis. The development of new ligands is crucial for advancing transition-metal catalysis and organocatalysis, enabling new transformations and improving selectivity. tum.de

In organocatalysis, chiral amines are widely used to activate substrates through the formation of iminium or enamine ions. The chiral piperidine backbone of this compound could be employed in asymmetric Michael additions, Mannich reactions, and other carbon-carbon bond-forming reactions. mun.ca

In metal-catalyzed reactions, vicinal diamines are well-established as highly effective ligands, particularly in copper-catalyzed cross-coupling reactions. researchgate.netnih.gov The N,N'-dimethyl-substituted diamine motif is often preferred as it provides higher reaction rates and prevents undesired N-arylation of the ligand itself. nih.gov The structure of this compound contains a 1,3-diamine-like arrangement that can chelate to a metal center, potentially stabilizing catalytic intermediates and promoting efficient turnover. This makes it a candidate ligand for reactions such as copper-catalyzed C-N and C-O bond formation or palladium-catalyzed allylic substitutions.

Table 2: Potential Catalytic Applications of this compound as a Ligand

Catalysis TypeMetal Center (if applicable)Potential ReactionRole of the Ligand
Metal-CatalyzedCopper (Cu)Ullmann Condensation, Goldberg ReactionBidentate N,N chelation stabilizes the active copper catalyst, enhancing reactivity and substrate scope. nih.gov
Metal-CatalyzedPalladium (Pd)Asymmetric Allylic AlkylationThe chiral backbone can induce enantioselectivity in the nucleophilic attack on the π-allyl palladium complex. scispace.com
Metal-CatalyzedRhodium (Rh), Ruthenium (Ru)Asymmetric HydrogenationForms a chiral environment around the metal, directing the diastereoselective delivery of hydrogen to a prochiral substrate. oup.com
OrganocatalysisN/AEnamine Catalysis (Michael Addition)The secondary amine of the piperidine ring can form a chiral enamine with a ketone or aldehyde, enabling stereoselective conjugate addition.

Asymmetric catalysis relies on chiral ligands to transfer stereochemical information to a reaction, yielding one enantiomer of a product preferentially. nih.gov The fixed stereocenters at the C2 and C3 positions of the piperidine ring in this compound make it an excellent starting point for the design of new chiral ligands.

For a long time, C2-symmetric ligands were dominant in the field, but non-symmetrical modular ligands have proven highly successful. researchgate.net this compound provides a non-symmetrical chiral scaffold. It can be further modified to create a library of ligands with varied steric and electronic properties. For example, the dimethylamino group could be replaced with phosphine (B1218219) groups (to create P,N ligands), or the piperidine nitrogen could be functionalized. scispace.com These modifications allow for fine-tuning of the ligand's properties to achieve high enantioselectivity in specific catalytic transformations, such as enantioselective Heck reactions or allylic substitutions. scispace.com The design of such ligands is a key strategy for developing efficient industrial processes for chiral pharmaceuticals and fine chemicals. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl-(2-methyl-piperidin-3-YL)-amine, and how can retrosynthetic analysis optimize pathway design?

  • Methodological Answer : A retrosynthetic approach, as demonstrated in the synthesis of di(2-picolyl)amine, involves breaking the target molecule into simpler precursors. For example, identify intermediates such as N-(2-pyridylmethyl)-2-pyridylmethanimine, which can be derived from pyridine-2-carbaldehyde and 2-aminomethylpyridine analogs. Optimize reaction conditions (e.g., solvent, temperature) using kinetic studies to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperidine ring and methyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection or GC-MS ensures purity and identifies byproducts. Reference spectral libraries of structurally similar amines (e.g., 3-methylpyridin-4-amine derivatives) for calibration .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:

  • pH Stability : Incubate the compound in buffered solutions (pH 3–10) at 25°C and 40°C for 7–14 days. Monitor degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Expose samples to UV-Vis light and track photodegradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Procedures : Maintain access to eyewash stations and emergency showers. Refer to SDS guidelines for amine analogs (e.g., N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine) for toxicity data .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of steric effects in this compound during catalytic reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations to model steric interactions between the methyl groups and catalytic metal centers. Validate with kinetic isotopic effect (KIE) studies and X-ray crystallography of metal-ligand complexes. Compare with structurally similar ligands (e.g., bis(2-picolyl)amine derivatives) to isolate steric contributions .

Q. What strategies enhance the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Ligand Modification : Introduce chiral auxiliaries (e.g., BINOL derivatives) to the piperidine ring.
  • Solvent Optimization : Screen polar aprotic solvents (e.g., DMF, acetonitrile) to improve enantioselectivity.
  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How does this compound interact with biological targets, and what in vitro assays are suitable for activity screening?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to receptor sites (e.g., GPCRs or enzyme active sites) using AutoDock or Schrödinger Suite.
  • In Vitro Assays :
  • Antioxidant Activity : DPPH radical scavenging assay.
  • Anti-inflammatory Activity : Measure COX-2 inhibition in macrophage cell lines.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293). Compare results with ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives for structure-activity relationships (SAR) .

Q. What experimental frameworks evaluate the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer : Adapt the INCHEMBIOL project design:

  • Abiotic Studies : Measure hydrolysis rates, photodegradation in simulated sunlight, and adsorption to soil/water matrices.
  • Biotic Studies : Assess biodegradation using OECD 301F (ready biodegradability) tests with activated sludge.
  • Ecotoxicity : Conduct acute toxicity tests on Daphnia magna and algae .

Q. How should researchers resolve contradictions in published data on this compound’s reactivity?

  • Methodological Answer : Apply comparative analysis frameworks:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., reaction yields, kinetic constants) and identify outliers using statistical tools (e.g., Grubbs’ test).
  • Controlled Replication : Standardize variables (e.g., solvent purity, catalyst batch) across labs to isolate experimental discrepancies.
  • Cross-Disciplinary Validation : Collaborate with computational chemists to reconcile empirical data with theoretical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.